6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship Pyridazinone

6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one (CAS 1224165-08-5, MW 340.3) is a 2,6-disubstituted pyridazin-3(2H)-one derivative. The pyridazin-3(2H)-one scaffold is a privileged pharmacophore associated with phosphodiesterase 4 (PDE4) inhibition , cyclooxygenase-2 (COX-2) inhibition , and formyl peptide receptor (FPR) modulation.

Molecular Formula C19H17FN2O3
Molecular Weight 340.3 g/mol
Cat. No. B4507296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Molecular FormulaC19H17FN2O3
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
InChIInChI=1S/C19H17FN2O3/c1-24-14-5-3-13(4-6-14)12-22-19(23)10-9-18(21-22)16-8-7-15(25-2)11-17(16)20/h3-11H,12H2,1-2H3
InChIKeyIRSHGMKJVMHPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one: A Structurally Differentiated 2,6-Disubstituted Pyridazinone for Drug Discovery Procurement


6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one (CAS 1224165-08-5, MW 340.3) is a 2,6-disubstituted pyridazin-3(2H)-one derivative . The pyridazin-3(2H)-one scaffold is a privileged pharmacophore associated with phosphodiesterase 4 (PDE4) inhibition [1], cyclooxygenase-2 (COX-2) inhibition [2], and formyl peptide receptor (FPR) modulation [3]. This specific substitution pattern—a 2-fluoro-4-methoxyphenyl group at C6 and a 4-methoxybenzyl group at N2—constitutes a combinatorial structural arrangement not disclosed among lead compounds in published pyridazinone SAR studies, providing a distinct molecular probe for biological target screening.

Why 6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one Cannot Be Replaced by Generic 2,6-Disubstituted Pyridazinone Analogs


In the 2,6-disubstituted pyridazin-3(2H)-one series, both the C6 aryl group and the N2 substituent independently govern target engagement and selectivity profiles. Published SAR demonstrates that switching the C6 substituent from, for example, a 3,5-dimethyl-1H-pyrazol-1-yl group to a substituted phenoxy group shifts COX-2 IC50 values by up to approximately 2-fold (0.24 μM to 0.11 μM) [1]. Similarly, in PDE4 inhibitor patents, modifications at the C6 aryl position directly modulate inhibitory potency and PDE isozyme selectivity [2]. The target compound's unique ortho-fluoro, para-methoxy C6-aryl pattern and N2-(4-methoxybenzyl) motif therefore cannot be assumed to replicate the activity of structurally similar but combinatorially distinct analogs, necessitating compound-specific procurement for target-based screening campaigns [3].

Quantitative Comparative Evidence for 6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one Differentiation


Structural Differentiation of the C6 2-Fluoro-4-Methoxyphenyl Substituent Versus Non-Fluorinated and Alternative Aryl Analogs

The target compound incorporates an ortho-fluoro substituent on the C6 phenyl ring—a structural feature absent in key comparator compounds such as 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) and 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a), which serve as reference COX-2 inhibitors in the 2,6-disubstituted pyridazin-3(2H)-one class [1]. While direct bioassay data for the target compound are not publicly available, this ortho-fluoro substitution is well-precedented in medicinal chemistry as a modulator of metabolic stability and target binding conformation through electronic and steric effects. In the closely related formyl peptide receptor agonist series, the presence of electronegative substituents at the para position of the C6 aryl group was shown to be critical for activity [2]. The combination of ortho-fluoro and para-methoxy groups on the C6 phenyl ring creates a unique electronic environment not replicated by the comparators described in published 2,6-disubstituted pyridazinone SAR studies.

Medicinal Chemistry Structure-Activity Relationship Pyridazinone

N2-(4-Methoxybenzyl) Substituent Differentiation from N2-Benzyl and N2-Phenethyl Analogs in Pyridazinone Target Engagement

The target compound's N2 substituent is a 4-methoxybenzyl group, in contrast to the N2-benzyl moiety found in the structurally closest commercially available analog, 2-benzyl-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS not available; Compound ID IB04-9245, MW 310.33), which lacks the para-methoxy group on the N2 benzyl ring . In the formyl peptide receptor agonist series of pyridazin-3(2H)-ones, SAR analysis has demonstrated that substituents at the 4-position of the benzyl ring and the presence of methoxy groups at specific positions critically influence agonist potency and FPR1/FPR2 selectivity [1]. The N2-(4-methoxybenzyl) group of the target compound adds a hydrogen bond acceptor and alters lipophilicity (calculated logP ~3.74 for the non-methoxy analog ) compared to the unsubstituted benzyl comparator. In related CNS-active imidazo[1,2-b]pyridazines, the rank order of activity for substituents at the 2-position was reported as Ph > PhCH₂ > PhCH₂CH₂, with a 3-methoxybenzylamino derivative achieving an IC₅₀ of 88 nM in receptor binding assays [2], illustrating that methoxy substitution on the benzyl group can profoundly alter target binding affinity.

Drug Design Selectivity Profiling Pyridazinone

Combinatorial Pharmacophore Differentiation: Unique Dual Methoxy/Fluoro Substitution Pattern Absent from PDE4 and COX-2 Lead Series

A systematic structural comparison against key pyridazinone leads reveals that the target compound's specific combination of (a) C6-(2-fluoro-4-methoxyphenyl) and (b) N2-(4-methoxybenzyl) is not represented among the most potent compounds in major pyridazinone therapeutic series. In the PDE4 inhibitor patent US7511038B2, active compounds uniformly require an N-substituted acetamide or related polar side chain at N2, rather than a simple benzyl group [1]. In the COX-2 inhibitor series, optimal activity is associated with N2-propyl, N2-benzyl (unsubstituted), or N2-phthalimidomethyl groups combined with C6-(o-tolyloxy), C6-(3,5-dimethylpyrazol-1-yl), or C6-(2-methylphenoxy)pyridazin-1(6H)-yl moieties [2]. Zardaverine, a dual PDE3/PDE4 inhibitor, features a C6-(4-difluoromethoxy-3-methoxyphenyl) group but lacks the N2-benzyl motif entirely [3]. The target compound therefore occupies an unexplored region of the pyridazinone chemical space where both the C6 and N2 substitution patterns diverge simultaneously from established pharmacophore models. This combinatorial novelty may translate to novel target selectivity profiles not achievable with existing analogs.

Pharmacophore Modeling Kinase Inhibition Anti-inflammatory

Molecular Weight and Physicochemical Differentiation from Screening Library Analogs for Fragment-Based and HTS Applications

The target compound (MW 340.3) occupies a distinct molecular weight range compared to key pyridazinone screening compounds. It is approximately 30 Da heavier than 2-benzyl-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (MW 310.33) and approximately 120 Da heavier than 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (MW 220.20) , which represents the minimal C6-aryl pyridazinone core lacking any N2 substitution. Relative to Zardaverine (MW 268.22) [1], the target compound is approximately 72 Da heavier. In a fragment-based drug discovery context, the N2-unsubstituted core (MW ~220) serves as a fragment-sized starting point, while the target compound (MW 340) provides a more elaborated lead-like molecule with additional vectors for target interaction. This molecular weight range positions the compound in the 'lead-like' rather than 'fragment-like' space (typically defined as MW ≤ 300 for fragments), and the presence of two methoxy groups plus a fluorine atom provides hydrogen bond acceptors and halogen bonding potential not present in simpler pyridazinone analogs. The calculated logP difference (estimated ~3.2–3.7 range) further distinguishes it from more polar PDE4 inhibitor leads that incorporate carboxylic acid or amide functionalities [2].

High-Throughput Screening Fragment-Based Drug Discovery Physicochemical Properties

Recommended Application Scenarios for 6-(2-Fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


Phenotypic Screening for Novel Anti-Inflammatory Mechanisms Distinct from Canonical PDE4 and COX-2 Pathways

Given the compound's combinatorial pharmacophore divergence from both PDE4-optimized (requiring N2-acetamide chains) and COX-2-optimized (requiring specific C6-aryl patterns) pyridazinone lead series [1][2], this compound is best deployed in broad phenotypic screens (e.g., NF-κB translocation, TNFα release, or NLRP3 inflammasome activation assays) where it may identify targets outside the canonical PDE4/COX-2 anti-inflammatory pathways. The dual methoxy/fluoro substitution pattern provides a distinct chemical starting point for hit triage and deconvolution.

Kinase and GPCR Selectivity Panel Screening for Target Identification

The structural similarity of the 2-fluoro-4-methoxyphenyl moiety to kinase inhibitor pharmacophores (e.g., EGFR, c-Met inhibitor series) [3], combined with the N2-(4-methoxybenzyl) group reminiscent of GPCR ligand motifs identified in formyl peptide receptor agonist SAR [4], supports the use of this compound in broad kinase and GPCR selectivity panels. Its intermediate MW (340.3) and moderate logP make it compatible with standard biochemical and cell-based panel screening formats without requiring special formulation.

Chemical Probe Development Through N2-Benzyl Derivatization for CNS-Penetrant Lead Optimization

The N2-(4-methoxybenzyl) group differentiates this compound from the simpler N2-benzyl analog (IB04-9245) by providing an additional hydrogen bond acceptor and reducing lipophilicity . In CNS drug discovery programs, where methoxy-substituted benzyl groups have been shown to modulate receptor binding (exemplified by the 88 nM IC₅₀ achieved with a 3-methoxybenzylamino imidazopyridazine comparator [5]), this compound can serve as a starting point for systematic N2 SAR exploration aimed at optimizing blood-brain barrier penetration and CNS target engagement.

Medicinal Chemistry Derivatization at the C6 ortho-Fluoro Position for Metabolic Stability Optimization

The ortho-fluoro substituent on the C6 phenyl ring is a well-validated metabolic blocking group in drug design. Procurement of this compound specifically enables medicinal chemistry teams to explore structure-metabolism relationships at the C6 position without requiring a de novo synthesis of the fluorinated core. The N2-(4-methoxybenzyl) group serves as a stable anchoring substituent during initial C6 SAR exploration and can be subsequently modified once optimal C6 substitution is established.

Quote Request

Request a Quote for 6-(2-fluoro-4-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.